

Application Notes and Protocols for Transwell Invasion Assay with FH535 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FH535

Cat. No.: B1672658

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Introduction

The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells. This assay mimics the process of cell migration through the extracellular matrix (ECM), a key step in tumor metastasis. **FH535** is a small molecule inhibitor that has been shown to suppress cancer cell invasion by targeting the Wnt/ β -catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. These pathways are frequently dysregulated in various cancers, leading to increased cell proliferation, migration, and invasion. This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of **FH535** on cancer cell invasion.

FH535 acts as a dual inhibitor, primarily targeting the interaction between β -catenin and the TCF/LEF family of transcription factors, which are crucial downstream effectors of the Wnt signaling pathway. By preventing this interaction, **FH535** downregulates the expression of target genes involved in cell invasion, such as matrix metalloproteinases (MMPs). Additionally, **FH535** can modulate PPAR signaling, which also plays a role in cancer cell motility.

Experimental Protocols

Materials

- 24-well Transwell inserts with 8 μ m pore size polycarbonate membranes
- Matrigel Basement Membrane Matrix

- Cancer cell line of interest (e.g., HCT116, SW480, A549)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Serum-free cell culture medium
- **FH535** (dissolved in DMSO)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cotton swabs
- Methanol
- Crystal Violet staining solution (0.5% in 25% methanol)
- Microscope with a camera
- Hemocytometer or automated cell counter

Cell Seeding and Treatment

- **Matrigel Coating:** Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor needs to be optimized for the cell line, but a 1:3 to 1:8 dilution is a common starting point). Add 50-100 μL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for 2-4 hours to allow for gelling.
- **Cell Preparation:** Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with fresh medium. On the day of the assay, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium. Perform a cell count and assess viability.
- **Cell Seeding:** Resuspend the cells in serum-free medium containing the desired concentration of **FH535** or vehicle control (DMSO). A typical cell seeding density is 1×10^5 to 5×10^5 cells/well in a volume of 200 μL . Add this cell suspension to the Matrigel-coated upper chamber of the Transwell inserts.

- **Chemoattractant:** In the lower chamber of the 24-well plate, add 600-800 μ L of complete medium containing 10-20% FBS as a chemoattractant.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.

Quantification of Cell Invasion

- **Removal of Non-Invasive Cells:** After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel layer from the top surface of the membrane.
- **Fixation:** Fix the invasive cells on the bottom surface of the membrane by immersing the inserts in methanol for 10-20 minutes at room temperature.
- **Staining:** After fixation, allow the inserts to air dry. Stain the fixed cells by immersing the inserts in a 0.5% Crystal Violet solution for 20-30 minutes at room temperature.
- **Washing:** Gently wash the inserts with PBS or deionized water to remove excess stain.
- **Imaging and Counting:** Visualize the stained, invaded cells under a microscope. Capture images from several random fields of view (e.g., 5-10 fields per insert). Count the number of invaded cells in each field. The results can be expressed as the average number of invaded cells per field.
- **Elution and Absorbance Measurement (Optional):** To quantify the invasion more directly, the Crystal Violet stain can be eluted. Add a known volume (e.g., 200-300 μ L) of a destaining solution (e.g., 10% acetic acid or 100% methanol) to a new 24-well plate and transfer the stained insert into the well. Incubate for 10-15 minutes with gentle shaking to elute the dye. Measure the absorbance of the eluted dye solution at a wavelength of 570 nm using a microplate reader.

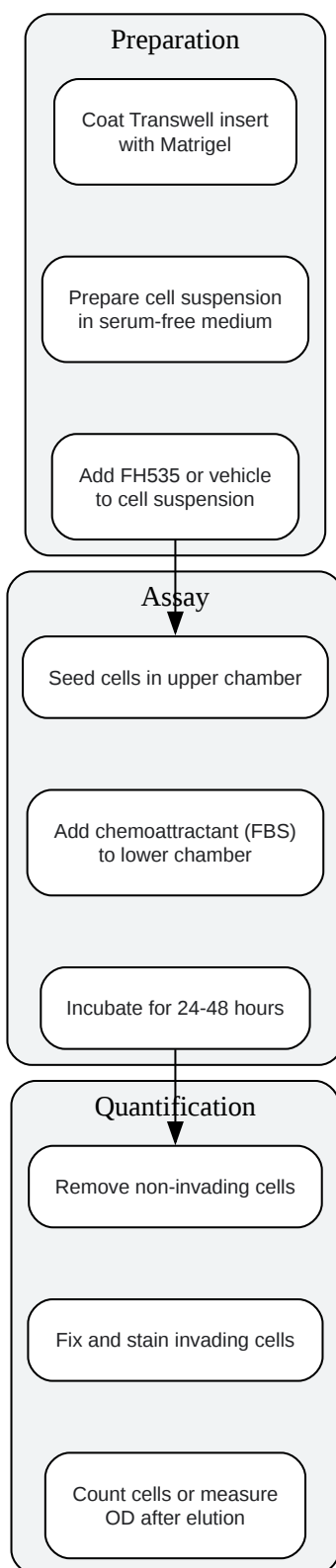
Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for a Transwell invasion assay with **FH535** treatment on various cancer cell lines.

Cell Line	FH535 Concentration (μM)	Incubation Time (hours)	Cell Seeding Density (cells/well)	Approximate Invasion Inhibition (%)	Reference
HCT116 (Colon Cancer)	20-40	24	2 x 10 ⁵	50-70	
SW480 (Colon Cancer)	15-30	48	1 x 10 ⁵	40-60	
KYSE-150 (Esophageal Squamous Cell Carcinoma)	10-20	24	5 x 10 ⁴	35-55	
A549 (Lung Cancer)	25-50	24	1 x 10 ⁵	45-65	

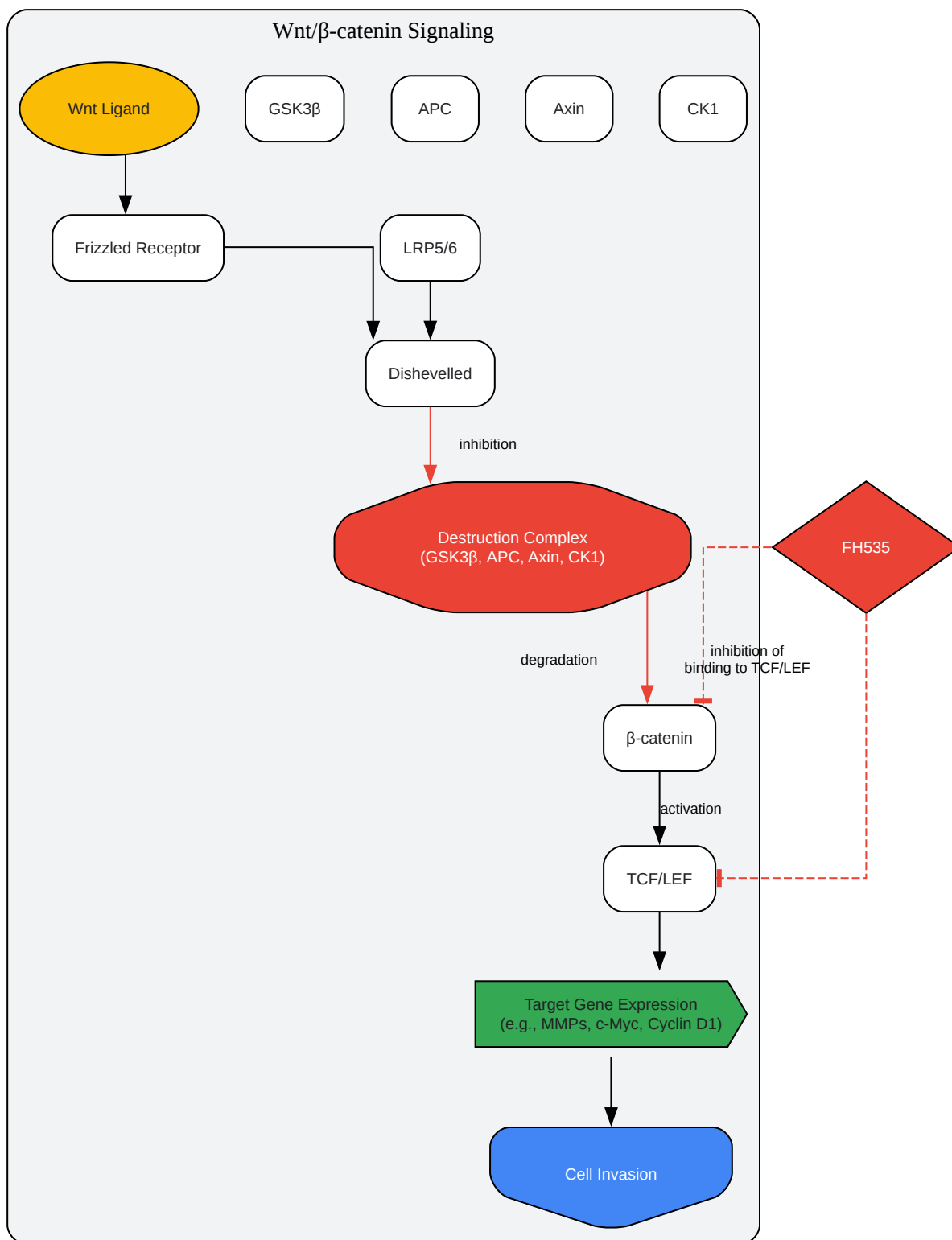
Note: The values presented in this table are approximate and may vary depending on specific experimental conditions, including the Matrigel concentration and the passage number of the cell line. Optimization is recommended for each new cell line and experimental setup.

Mandatory Visualizations



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Caption: Workflow of the Transwell invasion assay with **FH535** treatment.



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Caption: Inhibition of the Wnt/ β -catenin signaling pathway by **FH535**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com